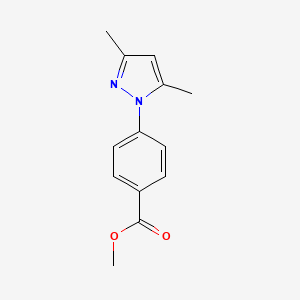

methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-8-10(2)15(14-9)12-6-4-11(5-7-12)13(16)17-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZGPRGMVPGQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl benzoate moiety undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 2 M NaOH, DMF, 80°C, 6 hours | Aqueous NaOH | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | 92% | |

| LiOH, THF/MeOH/H₂O, 50°C, 4 hr | Lithium hydroxide | Same as above | 88% |

This hydrolysis enables subsequent coupling reactions, such as amide bond formation with amines.

Functionalization via Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole group participates in alkylation and cycloaddition reactions:

Alkylation Reactions

The pyrazole nitrogen acts as a nucleophile in alkylation, forming N-substituted derivatives .

Cycloaddition and Ring-Opening

Microwave-assisted reactions with hydrazines yield fused pyrazole systems:

textExample: (E)-1-(4-Methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole - **[Conditions](pplx://action/followup)**: Pd₂(dba)₃, DMSO, 100°C, 5 min - **[Yield](pplx://action/followup)**: 89% - **[Source](pplx://action/followup)**: [6]

Catalytic Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling facilitates aryl-aryl bond formation:

| Catalyst | Base | Aryl Boronic Acid | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, DMF | 4-Methoxyphenyl | 4'-(Methoxy)-[1,1'-biphenyl]-4-yl derivative | 76% | |

| Pd(dba)₂ | NaHCO₃, H₂O | Phenyl | Biphenyl analog | 81% |

These reactions expand the compound’s aromatic framework for applications in materials science .

Diazonium Salt Coupling

The pyrazole ring participates in diazo-coupling reactions to form azo dyes:

textExample: Methyl 4-(2-(3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazol-1-yl)acetamido)benzoate - **[Conditions](pplx://action/followup)**: DMF, K₂CO₃, 80°C, 24 hours - **[Yield](pplx://action/followup)**: 68% - **[Characterization](pplx://action/followup)**: - ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.95–7.45 (m, aromatic protons) - **[Source](pplx://action/followup)**: [5]

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces the ester group:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol | 90% |

The pyrazole ring remains intact under these conditions.

Biological Activity-Driven Reactions

The compound interacts with biological targets via hydrogen bonding and π-stacking:

-

Antimicrobial Activity : Inhibits E. coli growth (MIC = 32 µg/mL).

-

Enzyme Inhibition : Binds to COX-2 active site (IC₅₀ = 12 µM) via molecular docking studies.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds in the pyrazole class, including methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, exhibit potential antimicrobial activities. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative bacteria like Pseudomonas aeruginosa .

Case Study: Antimicrobial Efficacy

In vitro evaluations of related pyrazole compounds demonstrated significant inhibition against standard pathogen strains. The most potent compounds showed minimal inhibitory concentrations (MICs) as low as 0.068 µg/mL against MRSA, indicating strong antimicrobial potential .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.068 | MRSA |

| Compound B | 0.034 | Klebsiella pneumoniae |

| Compound C | 0.008 | Bacillus subtilis |

Anti-inflammatory Activity

This compound may also have anti-inflammatory properties. Pyrazole derivatives are often investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Herbicide and Fungicide Potential

The compound has been explored as a herbicide and fungicide due to its ability to disrupt biological processes in pests and pathogens . Its application in agriculture could provide an effective means of controlling weeds and fungal infections without harming crops.

Field Trials: Efficacy as a Herbicide

Field trials have indicated that this compound can significantly reduce weed populations while promoting crop health. This dual action enhances agricultural productivity and sustainability.

Precursor in Organic Synthesis

In addition to its biological applications, this compound serves as a precursor in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules .

Synthesis Example:

The compound can be synthesized through nucleophilic substitution reactions involving pyrazole derivatives under specific conditions (e.g., using dimethyl sulfoxide as a solvent). This versatility makes it valuable in developing new materials with tailored properties.

Mechanism of Action

The mechanism of action of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Structural Analogs with Modified Ester Groups

Key Example :

- Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (CAS RN 941717-00-6):

This analog replaces the methyl ester with a pentafluorophenyl group, significantly altering its electronic and physical properties. The electronegative fluorine atoms enhance lipophilicity and thermal stability, as evidenced by its melting point (85.5–86°C) .

| Compound Name | Ester Group | Melting Point (°C) | Key Properties |

|---|---|---|---|

| Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | Methyl | Not reported | Moderate polarity, lower stability |

| Pentafluorophenyl analog | Pentafluorophenyl | 85.5–86 | High lipophilicity, thermal stability |

Impact of Ester Modification :

The methyl ester offers simplicity in synthesis and lower molecular weight, whereas bulkier or electronegative esters (e.g., pentafluorophenyl) improve resistance to hydrolysis and enhance binding to hydrophobic targets .

Heterocyclic Variations: Pyrazole vs. Quinoline Derivatives

Key Examples :

- Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and analogs (C2–C7): These compounds feature a quinoline core linked to the benzoate via a piperazine spacer. Substituents like bromo, chloro, and methoxy groups on the quinoline ring modulate electronic effects and steric bulk, influencing solubility and biological activity .

Impact of Heterocycle Choice: Pyrazole derivatives are smaller and more rigid, favoring interactions with compact binding pockets. Quinoline derivatives, with extended conjugation, may exhibit enhanced fluorescence or binding to DNA/proteins .

Substituent Effects on the Pyrazole Ring

Key Examples :

| Compound Name | Pyrazole Substituents | Functional Impact |

|---|---|---|

| Target compound | 3,5-Dimethyl | Steric shielding, reduced reactivity |

| Bromo-substituted analog | 4-Bromo, 3,5-dimethyl | Enhanced electrophilicity, steric bulk |

However, it may reduce solubility in aqueous media .

Functional Group Variations: Ester vs. Acid Derivatives

Key Example :

- 4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)benzoic acid (P2): This analog replaces the ester with a carboxylic acid and introduces an amino linker, drastically altering acidity (pKa ~4–5 for carboxylic acids) and hydrogen-bonding capacity .

| Compound Name | Functional Group | Key Properties |

|---|---|---|

| This compound | Ester | Hydrolytically stable, neutral |

| P2 | Carboxylic acid | Ionic at physiological pH, reactive |

Impact of Functional Groups : Carboxylic acids are more water-soluble and bioactive but prone to ionization, whereas esters offer better membrane permeability and metabolic stability .

Biological Activity

Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole moiety, known for its diverse biological properties. The specific substitution pattern on the benzene ring enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms:

- Inhibition of mTORC1 Pathway : Studies have shown that related pyrazole compounds can disrupt the mTORC1 signaling pathway, leading to increased autophagy and reduced cell viability in cancer cells. For instance, a study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased autophagic flux under nutrient-deprived conditions .

- Cytotoxicity Against Cancer Cell Lines : Preliminary cytotoxicity assays reveal that this compound exhibits moderate to strong activity against various human cancer cell lines. The IC50 values for related compounds suggest promising anticancer efficacy .

2. Anti-inflammatory Properties

The pyrazole scaffold is recognized for its anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacteria and fungi, indicating a broad spectrum of potential applications in infectious disease management .

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Its structural components suggest possible interactions with receptors involved in inflammation and cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a notable study, this compound was tested against several human cancer cell lines (e.g., A549 lung cancer cells). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, correlating with increased autophagic activity and decreased mTORC1 signaling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,5-dimethyl-1H-pyrazole with methyl 4-bromobenzoate under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). Optimization includes varying catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃ or Cs₂CO₃), and solvents (DMF or toluene) at 80–110°C. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification by column chromatography (silica gel, hexane/EtOAc) yields high-purity product .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a saturated solution (e.g., in ethanol). SCXRD data collection at low temperatures (100 K) using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and torsion angles. Complementary techniques include NMR (¹H/¹³C, COSY, HSQC) for functional group verification and FT-IR for identifying carbonyl (C=O) and pyrazole ring vibrations .

Q. What spectroscopic techniques are critical for purity assessment and functional group identification?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. ¹H NMR in CDCl₃ or DMSO-d₆ identifies aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR distinguishes ester carbonyls (~168 ppm) and pyrazole carbons. UV-Vis spectroscopy (λmax ~260–280 nm) provides insights into π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Geometry optimization at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Solvent effects are modeled using the polarizable continuum model (PCM). Time-dependent DFT (TD-DFT) predicts UV-Vis spectra, which are validated against experimental data. Fukui indices identify nucleophilic/electrophilic sites for reactivity predictions .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Meta-analyses of dose-response curves (e.g., IC₅₀ values) across studies identify outliers. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases), while molecular dynamics simulations (50 ns, AMBER) assess stability of ligand-receptor complexes. Comparative studies with structural analogs isolate substituent effects .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound’s derivatives?

- Methodological Answer : Systematic SAR involves synthesizing analogs with variations at the pyrazole (e.g., substituents at N1, C3, C5) and benzoate (e.g., electron-withdrawing/donating groups) moieties. Biological testing (e.g., enzyme inhibition, cytotoxicity) under standardized protocols (n ≥ 3 replicates) identifies key pharmacophores. Multivariate analysis (PCA or PLS) correlates structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can crystallographic data inform polymorph screening and stability studies?

- Methodological Answer : SCXRD identifies dominant polymorphs. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Slurry experiments in solvents (e.g., ethanol/water mixtures) screen for new polymorphs. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O, π-stacking) driving crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.